What is the mechanism of action of Adechlorin?
What is the mechanism of action of Adechlorin?
An In-Depth Technical Guide to the Mechanism of Action of Adechlorin
Abstract
Adechlorin, a chlorinated nucleoside analog isolated from Actinomadura sp., is a potent inhibitor of adenosine deaminase (ADA).[1][2] This guide provides a comprehensive analysis of Adechlorin's mechanism of action, molecular structure, and biological implications for researchers and drug development professionals. By competitively binding to the active site of ADA, Adechlorin prevents the deamination of adenosine to inosine, leading to an accumulation of adenosine.[1] This activity gives it significant potential in therapeutic areas such as antiviral and cancer treatments.[1][2] This document details the kinetics of this inhibition, outlines standard experimental protocols for its characterization, and contextualizes its function in relation to similar ADA inhibitors.
Introduction to Adechlorin
Adechlorin (also known as 2'-chloro-2'-deoxycoformycin) is a naturally occurring nucleoside analog classified as a potent inhibitor of adenosine deaminase (ADA).[1][2][3] Isolated from the culture broth of Actinomadura sp. OMR-37, its unique structure, featuring a chlorinated ribonucleoside framework, allows it to effectively mimic natural nucleosides and interfere with purine metabolism.[1][2] The primary biochemical consequence of Adechlorin's action is the inhibition of the enzymatic conversion of adenosine to inosine, which leads to an increase in adenosine levels in tissues.[1] This modulation of adenosine levels underpins its potential applications in pharmaceutical development, particularly in enhancing the efficacy of antiviral drugs like Ara-A (Vidarabine) and in cancer therapy.[1][2] It also serves as a critical tool in biochemical research for the study of purine metabolic pathways.[1]
Molecular Profile and Chemical Structure
The biological activity of Adechlorin is intrinsically linked to its molecular architecture. Its aglycone (non-sugar portion) is identical to that of other well-known adenosine deaminase inhibitors, coformycin and 2'-deoxycoformycin.[2] However, the presence of a chlorine atom on the ribose sugar is a distinguishing feature that significantly influences its biological activity.[1]
Key Structural Features
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Chlorinated Ribonucleoside Framework : Adechlorin is a nucleoside analog where the ribose moiety is crucial for mimicking endogenous nucleosides, granting it access to the enzyme's active site.[1]
-
Chlorine Atom : The chlorine atom at the 2' position of the ribose sugar is a critical modification that defines its specific interaction with adenosine deaminase.[1][3]
-
Aglycone Core : The imidazo[4,5-d][1][4]diazepin-8-ol core is shared with other potent ADA inhibitors, forming the basis of its interaction with the enzyme.[2][3]
Chemical Properties
A summary of Adechlorin's key chemical identifiers and properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C11H15ClN4O4 | [1][2][3][5] |
| Molecular Weight | 302.71 g/mol | [1][3] |
| CAS Number | 96328-17-5 | [1][3] |
| IUPAC Name | (8R)-3-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1][4]diazepin-8-ol | [1][3] |
| Synonyms | 2'-chloro-2'-deoxycoformycin, 2'-CldCF | [1][3] |
| SMILES | C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O | [1] |
| Solubility | Soluble in DMSO | [1] |
Core Mechanism of Action: Inhibition of Adenosine Deaminase
The central mechanism of Adechlorin is its potent and specific inhibition of adenosine deaminase (ADA).
The Target: Adenosine Deaminase (ADA)
Adenosine deaminase is a crucial enzyme in purine metabolism.[6][7] It catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[6][7] This function is vital for the maturation and function of the lymphoid system and for terminating adenosine signaling at cell surfaces.[6][7]
The Inhibitory Interaction
Adechlorin acts as a competitive inhibitor of ADA.[1] The mechanism proceeds through the following steps:
-
Binding to the Active Site : Due to its structural similarity to natural nucleosides, Adechlorin binds competitively to the active site of adenosine deaminase.[1]
-
Conformational Change : This binding event induces a conformational change in the enzyme's structure.[1]
-
Inhibition of Catalysis : The altered conformation prevents the natural substrate, adenosine, from accessing the active site, thereby halting its conversion to inosine.[1]
-
Adenosine Accumulation : The result is a halt in the normal catalytic activity, leading to an accumulation of adenosine in the cellular environment.[1]
Comparative Inhibition Kinetics
Studies have quantified the inhibitory potency of Adechlorin by determining its inhibition constant (Ki). A comparison with other well-known ADA inhibitors demonstrates its high potency.
| Inhibitor | Ki Value (M) against Adenosine Deaminase | Reference |
| Adechlorin | 5.3 x 10⁻¹⁰ | [2] |
| Coformycin | 2.1 x 10⁻¹⁰ | [2] |
| 2'-Deoxycoformycin | 7.6 x 10⁻¹¹ | [2] |
These values indicate that while 2'-Deoxycoformycin is the most potent of the three, Adechlorin is a highly potent inhibitor with a Ki value in the sub-nanomolar range.[2]
Biological Consequences and Therapeutic Applications
The inhibition of ADA by Adechlorin has significant downstream biological effects and therapeutic potential.
-
Enhancement of Antiviral Drugs : One of the most notable applications of Adechlorin is its ability to enhance the antiviral activity of adenosine analogs like Vidarabine (Ara-A).[2] Vidarabine is susceptible to deamination by ADA, which inactivates it. By inhibiting ADA, Adechlorin prevents the breakdown of Vidarabine, thus increasing its bioavailability and therapeutic efficacy.
-
Oncology : Overexpression of ADA has been linked to several types of cancer.[6] As a potent ADA inhibitor, Adechlorin is being explored as a potential therapeutic agent for certain hematologic malignancies and other cancers where modulating adenosine levels could be beneficial.[1]
-
Toxicology Profile : In preclinical studies, the acute toxicity of Adechlorin in mice was found to be lower than that of coformycin and 2'-deoxycoformycin, suggesting a potentially favorable safety profile.[2]
Experimental Protocol: In Vitro ADA Inhibition Assay
To characterize the inhibitory activity of Adechlorin, a standard spectrophotometric enzyme kinetics assay is employed. This protocol allows for the determination of key kinetic parameters such as Ki.
Principle
The assay measures the rate of adenosine deamination by monitoring the decrease in absorbance at 265 nm, as adenosine is converted to inosine, which has a lower molar absorptivity at this wavelength. The rate of reaction is measured in the presence of varying concentrations of Adechlorin to determine its inhibitory effect.
Step-by-Step Methodology
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Reagent Preparation :
-
Assay Buffer : Prepare a 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate Stock : Prepare a 1 mM adenosine solution in the assay buffer.
-
Enzyme Stock : Prepare a solution of calf intestinal adenosine deaminase (e.g., 1 unit/mL) in assay buffer. Store on ice.
-
Inhibitor Stock : Prepare a stock solution of Adechlorin (e.g., 1 µM) in a suitable solvent like DMSO, and then create serial dilutions in the assay buffer.
-
-
Assay Procedure :
-
Set up a series of quartz cuvettes or a UV-transparent 96-well plate.
-
To each cuvette, add 800 µL of assay buffer.
-
Add 50 µL of the adenosine substrate solution.
-
Add 50 µL of the desired Adechlorin dilution (or buffer for the control).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding 100 µL of the adenosine deaminase enzyme solution. Mix quickly by gentle inversion or pipetting.
-
Immediately begin monitoring the decrease in absorbance at 265 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the data using a suitable model, such as a Michaelis-Menten plot or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at different fixed inhibitor concentrations.
-
The type of inhibition (competitive, non-competitive, etc.) can be determined from the intersection pattern on the Lineweaver-Burk plot.
-
Calculate the inhibition constant (Ki) using appropriate equations derived from the chosen plot (e.g., by analyzing the change in the apparent Km in competitive inhibition).
-
Conclusion
Adechlorin is a potent, competitive inhibitor of adenosine deaminase with a well-defined mechanism of action. Its ability to prevent the degradation of adenosine provides a strong rationale for its investigation as a therapeutic agent, particularly as an enhancer for antiviral nucleoside analogs and as a potential treatment for certain cancers. The lower acute toxicity compared to related compounds further enhances its clinical interest. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the biochemical activity of Adechlorin and similar molecules in drug discovery and development pipelines.
References
- EvitaChem. (n.d.). Buy Adechlorin (EVT-258018) | 96328-17-5.
- Omura, S., et al. (1985). Adechlorin, a new adenosine deaminase inhibitor containing chlorine production, isolation and properties. The Journal of Antibiotics, 38(8), 1008-15.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125913, Adechlorin.
- PubChemLite. (n.d.). Adechlorin (C11H15ClN4O4).
- MedChemExpress. (n.d.). Adenosine Deaminase | Inhibitors.
- Cristalli, G., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(19), 4585.
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